N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a furan ring, a nitro group, and a dihydroisoquinoline moiety. The molecular formula is C23H24N2O2 with a molecular weight of 360.4 g/mol. The structure can be represented as follows:
This complex structure suggests multiple sites for interaction with biological targets, which may contribute to its diverse pharmacological effects.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of nitrobenzamide derivatives. A related study on N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, which are key targets in diabetes management. The most active compound in that study exhibited an IC50 value of 10.75 μM against these enzymes, suggesting that modifications in the benzamide structure can enhance biological activity .
Antioxidant and Anti-inflammatory Properties
The presence of the furan ring in the compound has been linked to antioxidant activity. Research has indicated that compounds containing furan derivatives exhibit significant free radical scavenging abilities, which can mitigate oxidative stress-related diseases . Moreover, anti-inflammatory properties have also been observed in similar compounds, where they demonstrated inhibition of albumin denaturation—an indicator of anti-inflammatory potential.
Anticancer Potential
Benzamide derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells. In vitro studies have indicated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (like -NO₂) on the aromatic ring enhances enzyme inhibition due to increased electrophilicity.
- Furan Ring Influence : The furan moiety contributes to enhanced solubility and bioavailability, facilitating better interaction with biological targets.
A detailed SAR analysis can be summarized as follows:
Substituent | Effect on Activity |
---|---|
Nitro group (-NO₂) | Increases enzyme inhibition |
Furan ring presence | Enhances solubility and activity |
Dihydroisoquinoline | Contributes to anticancer effects |
Case Studies and Research Findings
- Antidiabetic Evaluation : A study synthesized various nitrobenzamide derivatives and evaluated their α-glucosidase inhibitory activity. The results indicated that compounds with specific substitutions showed improved potency compared to standard drugs .
- Antioxidant Studies : In vitro assays demonstrated that furan-containing compounds exhibited significant antioxidant activity through the reduction of reactive oxygen species (ROS), suggesting therapeutic potential in oxidative stress-related conditions .
- Anticancer Research : A series of benzamide derivatives were tested against different cancer cell lines, revealing that modifications in the substituents significantly affected their cytotoxicity profiles .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(17-7-9-19(10-8-17)25(27)28)23-14-20(21-6-3-13-29-21)24-12-11-16-4-1-2-5-18(16)15-24/h1-10,13,20H,11-12,14-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQFRBHQHPCKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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